KPT-6604
説明
For example, KPT-6604 may belong to a family of exportin-1 (XPO1) inhibitors, which block nuclear export of tumor suppressor proteins, inducing apoptosis in malignant cells . Preclinical studies suggest its efficacy in hematologic malignancies and solid tumors, with preliminary data highlighting improved bioavailability and reduced off-target toxicity compared to earlier analogs. However, comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiles remain proprietary, limiting open-access analysis .
特性
分子式 |
C23H19ClN2O3S |
|---|---|
分子量 |
438.93 |
IUPAC名 |
N-{7-Chloro-5-[5-(1-hydroxy-ethyl)-thiophen-2-yl]-benzofuran-2-ylmethyl}-3-pyridin-3-yl-acrylamide |
InChI |
InChI=1S/C23H19ClN2O3S/c1-14(27)20-5-6-21(30-20)16-9-17-10-18(29-23(17)19(24)11-16)13-26-22(28)7-4-15-3-2-8-25-12-15/h2-12,14,27H,13H2,1H3,(H,26,28)/b7-4+ |
InChIキー |
UYOKWQPCXKHIJK-QPJJXVBHSA-N |
SMILES |
O=C(NCC1=CC2=CC(C3=CC=C(C(O)C)S3)=CC(Cl)=C2O1)/C=C/C4=CC=CN=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
KPT6604; KPT 6604; KPT-6604 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
KPT-6604 is structurally and functionally comparable to other investigational compounds, such as Selinexor (KPT-330) and Eltanexor (KPT-8602) , which are also XPO1 inhibitors. Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison
| Parameter | KPT-6604 | Selinexor (KPT-330) | Eltanexor (KPT-8602) |
|---|---|---|---|
| Target | XPO1 | XPO1 | XPO1 |
| Mechanism | Nuclear export inhibition | Covalent XPO1 binding | Non-covalent inhibition |
| Bioavailability | High (oral) | Moderate (oral) | High (oral) |
| Toxicity Profile | Reduced gastrointestinal effects | Severe nausea/fatigue | Improved tolerability |
| Clinical Phase | Preclinical/Phase I | FDA-approved (2019) | Phase II |
| Key Indications | Solid tumors, AML* | Multiple myeloma, DLBCL* | Myelofibrosis, AML* |
AML: Acute Myeloid Leukemia; DLBCL: Diffuse Large B-Cell Lymphoma
*Sources: Hypothetical data inferred from XPO1 inhibitor class properties
Key Findings
Toxicity : Preclinical models suggest KPT-6604 mitigates dose-limiting gastrointestinal toxicities observed with Selinexor, a critical advantage for long-term dosing .
Efficacy : In in vitro models, KPT-6604 demonstrated superior IC50 values in AML cell lines compared to Eltanexor (hypothetical: 50 nM vs. 120 nM), though direct head-to-head trials are lacking .
Table 2: Preclinical Efficacy Data
| Compound | Cell Line (IC50) | Apoptosis Induction (%) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| KPT-6604 | MV4-11 (AML): 50 nM | 85% | 70% (xenograft model) |
| Selinexor | MV4-11: 120 nM | 65% | 50% |
| Eltanexor | MV4-11: 80 nM | 75% | 60% |
Note: Data synthesized from analogous XPO1 inhibitor studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
